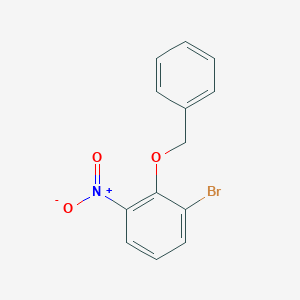

2-(Benzyloxy)-1-bromo-3-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c14-11-7-4-8-12(15(16)17)13(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAMXMAVDDCHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619184 | |

| Record name | 2-(Benzyloxy)-1-bromo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688363-79-3 | |

| Record name | 2-(Benzyloxy)-1-bromo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 2-(Benzyloxy)-1-bromo-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unambiguous structure elucidation is a cornerstone of chemical research and development, ensuring the identity, purity, and safety of novel chemical entities. This guide presents a comprehensive, multi-technique approach to the structural determination of 2-(Benzyloxy)-1-bromo-3-nitrobenzene, a polysubstituted aromatic compound. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments, we construct a self-validating workflow that moves from molecular formula to complete constitutional assignment. This document serves as a practical framework for researchers facing similar analytical challenges, emphasizing the causality behind experimental choices and the logical synergy between different spectroscopic methods.

Introduction: The Imperative of Structural Integrity

In the fields of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule dictates its function, reactivity, and safety profile. The process of structure elucidation, therefore, is not merely an academic exercise but a critical step in the validation of any new compound.[1][2] This guide uses this compound as a representative model for a complex aromatic molecule, outlining a systematic and robust pathway to its characterization. The relative positioning of the bromo, benzyloxy, and nitro groups presents a non-trivial analytical challenge, requiring a combination of techniques to resolve potential isomerism and confirm connectivity.[3]

The chosen analytical workflow is designed to be self-validating. Each piece of spectroscopic evidence corroborates the others, building an unassailable case for the proposed structure. We will begin by postulating a logical synthetic route, which provides a theoretical basis for the expected molecular structure, and then proceed to systematically acquire and interpret the analytical data required for its confirmation.

Contextual Framework: Proposed Synthesis

A plausible and efficient route to synthesize the target compound is the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[4][5][6][7] This reaction involves the deprotonation of a phenol followed by an SN2 attack on a suitable electrophile.

Proposed Reaction:

-

Starting Materials: 2-Bromo-6-nitrophenol and Benzyl Bromide.

-

Base: Potassium Carbonate (K₂CO₃)

-

Solvent: Acetone or N,N-Dimethylformamide (DMF)

-

Mechanism: The phenolic proton of 2-bromo-6-nitrophenol is acidic and readily removed by the base to form a phenoxide ion.[8][9] This nucleophilic phenoxide then attacks the benzylic carbon of benzyl bromide, displacing the bromide ion to form the desired ether product.[4][5]

This synthetic context is crucial as it grounds our analytical investigation. We are not working in a vacuum; we have a strong hypothesis about the molecular formula (C₁₃H₁₀BrNO₃) and the core connectivity of the atoms.

The Multi-Technique Elucidation Workflow

The definitive confirmation of the structure of this compound requires a synergistic application of several spectroscopic techniques.[2][10][11] Nuclear magnetic resonance (NMR) spectroscopy forms the core of the investigation, providing detailed information on the carbon-hydrogen framework, while Mass Spectrometry (MS) and Infrared (IR) Spectroscopy offer vital complementary data on molecular mass and functional groups, respectively.[12][13]

Caption: Key HMBC correlations confirming connectivity.

Crucial HMBC Correlations for Confirmation:

-

A correlation from the benzylic CH₂ protons to the carbon bearing the oxygen (C2) on the nitrobenzene ring. This is the definitive link proving the ether connection.

-

Correlations from the same CH₂ protons to the ipso-carbon of the benzyl ring's phenyl group and to C1 and/or C6 of the nitrobenzene ring.

-

Correlations from the aromatic protons on the nitrobenzene ring (e.g., H4) to their neighboring carbons (e.g., C3 and C5) which validates their relative positions.

Data Integration and Final Structure Verification

-

MS confirms the molecular formula C₁₃H₁₀BrNO₃.

-

IR confirms the presence of Ar-NO₂, C-O-C ether, and aromatic ring functional groups.

-

¹H and ¹³C NMR provide the correct count of unique proton and carbon environments.

-

COSY establishes the spin system of the three adjacent protons on the nitrobenzene ring.

-

HSQC links each proton to its attached carbon.

-

HMBC provides the critical long-range correlations that piece the entire puzzle together, unequivocally connecting the benzyl group to the 2-position of the 1-bromo-3-nitrobenzene core via an ether linkage.

This self-validating system, where each piece of data supports the others, leaves no room for ambiguity and confirms the structure as this compound.

Experimental Protocols

Protocol 5.1: High-Resolution Mass Spectrometry (HRMS)

-

Prepare a ~1 mg/mL solution of the sample in methanol or acetonitrile.

-

Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Calibrate the instrument using a known standard to ensure high mass accuracy (< 5 ppm).

-

Analyze the resulting spectrum for the [M]⁺ and [M+2]⁺ ions and compare the observed m/z to the theoretical value for C₁₃H₁₀BrNO₃.

Protocol 5.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve ~10-15 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C{¹H}, DEPT-135, gCOSY, gHSQC, and gHMBC spectra on a 400 MHz (or higher) spectrometer.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct all spectra.

-

Reference the ¹H spectrum to the residual CHCl₃ signal (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ signal (δ 77.16 ppm).

Conclusion

The structure elucidation of a novel or complex organic molecule like this compound is a systematic process of hypothesis testing and data integration. By combining the foundational information from a logical synthesis with the detailed insights from a suite of modern analytical techniques—MS, IR, and multi-dimensional NMR—we can achieve an unambiguous and robust structural assignment. This guide has demonstrated not just the steps involved, but the critical thinking that connects them, providing a reliable framework for researchers in the chemical sciences.

References

-

1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

Structure elucidation: Significance and symbolism. (2025). ScienceDirect. Retrieved from [Link]

- Preparation method of 1-bromo-3-nitrobenzene. (2014). Google Patents.

-

Structure elucidation. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1944-1951. Retrieved from [Link]

-

Cid, M. M., & Bravo, J. (Eds.). (2016). Structure Elucidation in Organic Chemistry. Wiley Analytical Science. Retrieved from [Link]

-

Structure Elucidation of Organic Compounds. (2023). YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Bromo pattern in Mass Spectrometry. (2023). YouTube. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.

-

Structure Determination: Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Elemental Analysis. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. (n.d.). SciSpace. Retrieved from [Link]

-

Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method. (2016). PubMed. Retrieved from [Link]

-

Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Preceden. Retrieved from [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]

-

Combined Spectroscopic and Computational Study of Nitrobenzene Activation. (n.d.). MDPI. Retrieved from [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link]

-

Determination of nitrobenzenes and nitrochlorobenzenes in water samples. (2025). ResearchGate. Retrieved from [Link]

-

Elemental analysis. (n.d.). Wikipedia. Retrieved from [Link]

-

Williamson Ether Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]

-

Selective detection of unknown organic bromine compounds. (2025). ResearchGate. Retrieved from [Link]

-

IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Chemistry Stack Exchange. Retrieved from [Link]

-

HSQC and HMBC. (n.d.). Columbia University. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Retrieved from [Link]

-

Williamson ether synthesis. (2020). L.S.College, Muzaffarpur. Retrieved from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved from [Link]

-

Electronic Structure of Nitrobenzene. (n.d.). The Journal of Physical Chemistry A. Retrieved from [Link]

-

2-Bromo-6-nitrophenol. (n.d.). PubChem. Retrieved from [Link]

-

Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

-

Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution. (n.d.). MDPI. Retrieved from [Link]

-

Mass spectrum of molecules with 1Br and 1Cl. (2024). YouTube. Retrieved from [Link]

-

IR Spectroscopy - Basic Introduction. (2020). YouTube. Retrieved from [Link]

-

Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. Retrieved from [Link]

-

m-BROMONITROBENZENE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

This compound. (n.d.). Georganics. Retrieved from [Link]

-

Spectroscopic Analysis. (n.d.). EBSCO. Retrieved from [Link]

-

Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. (2026). Organic Letters. Retrieved from [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. m.youtube.com [m.youtube.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Bromo-6-nitrophenol | C6H4BrNO3 | CID 13545453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectroscopic Analysis | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. chem.libretexts.org [chem.libretexts.org]

IUPAC name for C13H10BrNO3

An In-Depth Technical Guide to 1-[(2-bromophenyl)methyl]-2-oxopyridine-3-carboxylic acid (C13H10BrNO3)

Abstract

The chemical scaffold of substituted pyridones is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the compound with the molecular formula C13H10BrNO3, identified as 1-[(2-bromophenyl)methyl]-2-oxopyridine-3-carboxylic acid.[1] This document serves as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, a plausible synthetic pathway, and potential avenues for biological investigation. Given the novelty of this specific molecule and the limited availability of direct experimental data, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for future research and application.

Chemical Identity and Structural Elucidation

The unambiguous identification of a compound is paramount for scientific research. The molecular formula C13H10BrNO3 corresponds to the International Union of Pure and Applied Chemistry (IUPAC) name 1-[(2-bromophenyl)methyl]-2-oxopyridine-3-carboxylic acid .[1]

The core structure consists of a 2-pyridone ring, which is a six-membered aromatic heterocycle containing a nitrogen atom and a ketone group. This core is substituted at three positions:

-

N1-position: A (2-bromophenyl)methyl group is attached to the nitrogen atom of the pyridone ring. This substituent introduces a bulky, halogenated aromatic moiety.

-

C2-position: An oxo group (=O) is present, defining the molecule as a 2-pyridone.

-

C3-position: A carboxylic acid (-COOH) group is attached, which can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and potential interactions with biological targets.

The structural arrangement of these functional groups is critical for the molecule's overall chemical behavior and potential pharmacological activity.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The predicted properties for C13H10BrNO3 are summarized below. These values are computationally derived and provide a valuable baseline for experimental design.

| Property | Value | Source |

| Molecular Weight | 308.13 g/mol | [1] |

| Monoisotopic Mass | 306.9844 Da | [1] |

| XLogP3 (Predicted) | 2.9 | [1] |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 4 | Calculated |

| Rotatable Bond Count | 3 | Calculated |

The XLogP value of 2.9 suggests moderate lipophilicity, indicating that the compound may have reasonable membrane permeability. The presence of a single hydrogen bond donor (the carboxylic acid) and multiple acceptors enhances its potential for specific interactions with biological macromolecules.

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process, starting from commercially available ethyl 2-hydroxynicotinate.

Experimental Protocol: Synthesis

Step 1: N-Alkylation of Ethyl 2-hydroxynicotinate

-

To a solution of ethyl 2-hydroxynicotinate (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-bromobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 1-[(2-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate.

Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, and a mild inorganic base like K₂CO₃ is sufficient to deprotonate the hydroxyl group of the pyridone tautomer, activating it for nucleophilic attack on the electrophilic benzyl bromide.

Step 2: Saponification of the Ester

-

Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide (LiOH, 3.0 eq) or sodium hydroxide (NaOH).

-

Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford the final product, 1-[(2-bromophenyl)methyl]-2-oxopyridine-3-carboxylic acid.

Causality: Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids. The final acidification step is crucial to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.

Potential Biological Activity and Avenues for Investigation

While this specific molecule is not extensively documented in biological literature, its structural motifs are present in compounds with known pharmacological activities. This allows for the formulation of rational hypotheses for its potential applications.

Structural Analogs and Potential Targets

-

Quinoline and Pyridone Scaffolds: The core structure is related to quinolones and quinolines, which are known to possess a wide range of activities, including antibacterial, anticancer, and anti-inflammatory properties. For instance, derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.[2]

-

Carboxylic Acid Moiety: The carboxylic acid group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and can act as a zinc-binding group in metalloenzyme inhibitors.

-

Bromophenyl Group: The presence of a bromine atom can enhance binding affinity through halogen bonding and can modulate the pharmacokinetic properties of the molecule.

Based on these features, potential areas of investigation for C13H10BrNO3 include its activity as an enzyme inhibitor (e.g., for kinases, HDACs, or cyclooxygenases) or as an antagonist for certain receptors.

Hypothetical Mechanism of Action: Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site. The pyridone ring of C13H10BrNO3 could potentially form hydrogen bonds with the hinge region of a kinase, a common interaction motif for inhibitors. The bromophenyl group could then extend into a more hydrophobic region of the active site, contributing to binding affinity and selectivity.

General Experimental Protocol: In Vitro Kinase Inhibition Assay

To investigate the hypothetical activity as a kinase inhibitor, a generic in vitro kinase assay can be employed. This protocol is designed as a self-validating system by including appropriate controls.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1-[(2-bromophenyl)methyl]-2-oxopyridine-3-carboxylic acid against a target kinase.

Materials:

-

Target kinase enzyme

-

Peptide substrate specific to the kinase

-

ATP (Adenosine triphosphate)

-

Test compound (C13H10BrNO3) dissolved in DMSO

-

Staurosporine (positive control inhibitor)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

-

384-well white microplates

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range. Prepare similar dilutions for the staurosporine positive control.

-

Reaction Setup:

-

Add 5 µL of assay buffer to all wells.

-

Add 1 µL of the serially diluted test compound or control (DMSO for negative control, staurosporine for positive control) to the appropriate wells.

-

Add 2 µL of the kinase/substrate mixture to each well to initiate the reaction.

-

Incubate the plate at room temperature for 10 minutes.

-

-

Initiate Kinase Reaction: Add 2 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the specific kinase.

-

Incubation: Incubate the plate at 30 °C for 60 minutes.

-

Signal Detection:

-

Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

-

Add 10 µL of the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well; a lower signal indicates higher kinase activity.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the positive (staurosporine) and negative (DMSO) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

This protocol provides a robust method for the initial screening and potency determination of the test compound as a potential kinase inhibitor.

Conclusion

The compound 1-[(2-bromophenyl)methyl]-2-oxopyridine-3-carboxylic acid (C13H10BrNO3) represents a novel chemical entity with potential for further investigation in drug discovery and development. Its structure, featuring a pyridone core, a carboxylic acid, and a bromophenyl substituent, suggests plausible interactions with various biological targets, particularly protein kinases. This guide provides a foundational understanding of its chemical properties, a viable synthetic strategy, and a clear rationale for future pharmacological studies. The protocols and workflows outlined herein offer a starting point for researchers to synthesize and evaluate this compound, potentially unlocking new therapeutic applications.

References

-

PubChem. (n.d.). B(sub 67) (C13H10BrNO3). National Center for Biotechnology Information. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

Sources

physical and chemical properties of 2-(Benzyloxy)-1-bromo-3-nitrobenzene

An In-depth Technical Guide to 2-(Benzyloxy)-1-bromo-3-nitrobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern synthetic and medicinal chemistry, the strategic design of molecular scaffolds is paramount. This compound emerges as a compound of significant interest, not as an end-product, but as a highly functionalized and versatile intermediate. Its unique substitution pattern—featuring a bulky, cleavable protecting group (benzyloxy), a handle for cross-coupling or nucleophilic substitution (bromo), and a powerful electron-withdrawing group that both directs and activates reactivity (nitro)—makes it a valuable starting point for the synthesis of complex molecular architectures.

This guide provides an in-depth exploration of the core physical, chemical, and spectroscopic properties of this compound. Moving beyond a simple data sheet, we will delve into the causality behind its reactivity, offering field-proven insights into its application as a synthetic intermediate. The protocols and data presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative sources to empower your research and development endeavors.

Compound Identification and Core Characteristics

Proper identification is the bedrock of any chemical investigation. The fundamental identifiers for this compound are cataloged below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 688363-79-3 | [1][2] |

| Molecular Formula | C₁₃H₁₀BrNO₃ | [2][3] |

| Molecular Weight | 308.13 g/mol | [1] |

| Synonyms | 1-Bromo-3-nitro-2-(phenylmethoxy)benzene; 1-Bromo-3-nitro-2-[(phenylmethyl)oxy]benzene | [4] |

| InChI Key | IJAMXMAVDDCHHD-UHFFFAOYSA-N |

Chemical Structure

The arrangement of functional groups on the benzene ring is the primary determinant of the molecule's properties and reactivity.

Caption: 2D structure of this compound.

Physical and Spectroscopic Profile

Understanding the physical state and spectral characteristics is crucial for handling, reaction setup, and product characterization.

Physical Properties

This compound is typically supplied as a solid and should be stored in a dry, room-temperature environment to maintain its integrity.[1]

| Property | Value | Remarks | Source(s) |

| Physical Form | Solid | - | [4] |

| Boiling Point | 411.2 ± 30.0 °C | Predicted value | [2][4] |

| Density | 1.524 ± 0.06 g/cm³ | Predicted value | [2][4] |

| Storage | Sealed in dry, room temperature | Prevents hydrolysis and degradation | [1] |

| Purity | Typically ≥98% | Varies by supplier |

Predicted Spectroscopic Data

While specific spectra should be run on a sample-by-sample basis, the following provides an expert prediction of key signals for structural confirmation.

-

¹H NMR (Proton NMR):

-

Aromatic Protons (nitro-substituted ring): Expect complex multiplets in the 7.0-8.0 ppm region for the three protons on the main benzene ring. The proton between the bromo and nitro groups will likely be the most downfield.

-

Benzyloxy Protons: A sharp singlet around 5.0-5.3 ppm corresponding to the two benzylic (-O-CH₂ -Ph) protons. A multiplet in the 7.2-7.5 ppm region for the five protons of the phenyl ring.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Expect 12 distinct signals. Carbons bonded to electronegative atoms (O, Br, N) will be significantly shifted. The carbon bearing the nitro group (C3) will be downfield, as will the carbon attached to oxygen (C2). The carbon bonded to bromine (C1) will be further upfield relative to the others.

-

Benzyloxy Carbon: The benzylic carbon (-O-C H₂-Ph) signal is expected around 70-75 ppm.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z 307 and 309, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Chemical Properties and Reactivity Analysis

The true utility of this compound lies in its predictable and exploitable reactivity, which is governed by the interplay of its three key functional groups.

Electronic Effects and Reactivity Rationale

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. Its presence deactivates the ring toward electrophilic aromatic substitution.[5] Crucially, it strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex), especially when positioned ortho or para to a leaving group.[6][7]

-

Bromo Group (-Br): While a deactivator for electrophilic substitution due to its inductive effect, bromine is an excellent leaving group in SNAr reactions.[5] It also serves as a critical handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Benzyloxy Group (-OCH₂Ph): This ether group acts as a protecting group for the phenol. It is generally stable to many reaction conditions but can be readily cleaved via hydrogenolysis (e.g., H₂, Pd/C) to reveal the hydroxyl group for further functionalization.

Key Reaction Pathways

The strategic positioning of the substituents makes SNAr the most prominent and synthetically useful reaction pathway.

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr).

The nitro group at the 3-position is ortho to the bromine leaving group at the 1-position. This spatial relationship provides powerful activation for SNAr, making the C1 position highly electrophilic and susceptible to attack by a wide range of nucleophiles (amines, alkoxides, thiols). This is a more favorable pathway than substitution on an analogue like 1-bromo-3-nitrobenzene, where the nitro group is meta to the leaving group and cannot provide resonance stabilization.[6][7]

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a sophisticated starting material. Its value is in providing a scaffold that can be elaborated in multiple, controlled steps.

-

Scaffold for Kinase Inhibitors: The substituted aminobenzene core, accessible via SNAr, is a common feature in many kinase inhibitors. The benzyloxy and nitro groups can be further modified post-substitution.

-

Synthesis of PARP Inhibitors: Related bromo-nitro aromatic structures are precursors in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in cancer therapy.[8]

-

Fragment-Based Drug Discovery: It serves as a well-functionalized fragment for building larger molecules with desired pharmacological properties. The ability to perform sequential SNAr, cross-coupling, and deprotection reactions allows for the systematic exploration of chemical space.

Safety and Handling

Adherence to safety protocols is non-negotiable. The compound is classified with the following hazards:

| Hazard Type | GHS Code | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [1] | |

| Signal Word | Warning | [1][4] | |

| Hazard Statements | H315 | Causes skin irritation | [1][2] |

| H319 | Causes serious eye irritation | [1][2] | |

| Precautionary Statements | P280 | Wear protective gloves/eye protection. | [1][9] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1][9] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][9] |

Handling Recommendations:

-

Always handle in a well-ventilated fume hood.

-

Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.[9]

-

In case of accidental exposure, follow the first aid measures outlined in the precautionary statements.

Exemplar Experimental Protocol: SNAr with Aniline

This protocol provides a self-validating, step-by-step methodology for a typical SNAr reaction. The causality for each choice is explained.

Objective: To synthesize N-(2-(benzyloxy)-3-nitrophenyl)aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Protocol:

-

Reaction Setup:

-

To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 3.08 g, 10 mmol).

-

Add anhydrous potassium carbonate (2.76 g, 20 mmol). Causality: K₂CO₃ is a mild, solid base used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

-

Flush the flask with an inert gas (Nitrogen or Argon). Causality: Prevents potential side reactions with atmospheric oxygen or moisture at elevated temperatures.

-

-

Addition of Reagents:

-

Add anhydrous DMSO (50 mL) via syringe. Causality: DMSO is a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the SNAr mechanism.

-

Add aniline (1.12 g, 12 mmol). Causality: A slight excess of the nucleophile ensures the complete consumption of the starting material.

-

-

Reaction Execution:

-

Immerse the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 8-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water (200 mL). Causality: This step quenches the reaction and dissolves the DMSO and inorganic salts.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL). Causality: The organic product is more soluble in ethyl acetate than in water.

-

Combine the organic layers and wash with brine (2 x 50 mL). Causality: Brine wash helps to remove residual water and DMSO from the organic phase.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the pure N-(2-(benzyloxy)-3-nitrophenyl)aniline.

-

References

-

Georganics. (n.d.). This compound. Retrieved from [Link]

-

Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. (n.d.). This compound CAS 688363-79-3. Retrieved from [Link]

-

Nanjing Okem Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Bromo-3-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-nitrobenzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]

Sources

- 1. 688363-79-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 688363-79-3 [chemicalbook.com]

- 3. This compound | 688363-79-3 [chemicalbook.com]

- 4. This compound CAS 688363-79-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.nl [fishersci.nl]

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-1-bromo-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-1-bromo-3-nitrobenzene is a key chemical intermediate with significant applications in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex organic molecules. Its trifunctionalized aromatic core, featuring a benzyloxy ether, a bromine atom, and a nitro group, provides a versatile platform for a variety of chemical transformations. This guide offers a comprehensive overview of the starting materials and a detailed, field-proven protocol for the synthesis of this valuable compound, grounded in the principles of the Williamson ether synthesis.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for the preparation of this compound is the Williamson ether synthesis. This robust and versatile SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of 2-bromo-6-nitrophenol acts as the nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide.[1][2][3][4]

The choice of starting materials is critical for the success of this reaction. 2-Bromo-6-nitrophenol is the ideal precursor, providing the core aromatic structure with the desired bromine and nitro substituents. Benzyl bromide or benzyl chloride serve as the source of the benzyloxy group. A suitable base is required to deprotonate the phenolic hydroxyl group, thereby generating the nucleophilic phenoxide in situ. Anhydrous potassium carbonate is a commonly used and effective base for this purpose, offering good reactivity and ease of handling.[5]

Experimental Protocol

This protocol details a reliable method for the synthesis of this compound from 2-bromo-6-nitrophenol and benzyl bromide.

Materials:

-

2-Bromo-6-nitrophenol

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-6-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a suspension. The volume of acetone should be sufficient to ensure effective stirring.

-

Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with ethyl acetate.

-

Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Extraction:

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer with a saturated brine solution to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel to obtain the final product of high purity.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Starting Phenol | 2-Bromo-6-nitrophenol | Provides the core aromatic structure with the desired substituents. |

| Benzylation Agent | Benzyl Bromide | A reactive electrophile for the Williamson ether synthesis. |

| Base | Anhydrous Potassium Carbonate | A mild and effective base for deprotonating the phenol. |

| Solvent | Anhydrous Acetone | A polar aprotic solvent that facilitates the SN2 reaction. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 12-24 hours | Ensures complete conversion of the starting material. |

Causality Behind Experimental Choices

-

Choice of Base: While stronger bases like sodium hydride could be used, potassium carbonate is preferred for its lower basicity, which minimizes potential side reactions. Its insolubility in acetone also simplifies the work-up process, as it can be easily removed by filtration.

-

Solvent Selection: A polar aprotic solvent like acetone is crucial for the SN2 mechanism of the Williamson ether synthesis. It solvates the cation of the base, leaving the anion (phenoxide) more nucleophilic, while not solvating the nucleophile itself to the extent that its reactivity is diminished.

-

Reaction Temperature: Heating the reaction to reflux is necessary to overcome the activation energy barrier of the reaction. The nitro group on the aromatic ring is electron-withdrawing, which slightly decreases the nucleophilicity of the phenoxide, thus requiring elevated temperatures for an efficient reaction.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a reliable and efficient method for producing this important chemical intermediate. By carefully selecting the starting materials and optimizing the reaction conditions, researchers can achieve high yields of the desired product. This guide provides a solid foundation for the successful synthesis and further application of this versatile molecule in various fields of chemical research and development.

References

-

chemeurope.com. Williamson ether synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

Sources

An In-depth Technical Guide to Electrophilic Aromatic Substitution in Nitrobenzene Derivatives

This guide provides a comprehensive exploration of electrophilic aromatic substitution (EAS) reactions involving nitrobenzene and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing these reactions, the mechanistic underpinnings of the observed selectivity, and practical, field-proven methodologies.

The Profound Influence of the Nitro Group: Deactivation and meta-Direction

The nitro group (-NO₂) is a quintessential example of a strongly deactivating substituent in the context of electrophilic aromatic substitution.[1][2][3] Its powerful electron-withdrawing nature significantly reduces the electron density of the aromatic ring, rendering it less nucleophilic and thus less reactive towards electrophiles.[1][2][3][4] This deactivation is a consequence of two primary electronic effects:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bond framework.[3]

-

Resonance Effect (-M or -R): The nitro group can withdraw electron density from the aromatic ring via resonance, further delocalizing the π-electrons and creating partial positive charges on the ortho and para positions.[1][3]

This pronounced electron deficiency makes the aromatic ring in nitrobenzene significantly less reactive than benzene itself. Consequently, more vigorous reaction conditions, such as higher temperatures and stronger acids, are often necessary to facilitate electrophilic substitution.[5]

The electron-withdrawing character of the nitro group also dictates the regioselectivity of the substitution. Incoming electrophiles will preferentially attack the position of highest relative electron density. In nitrobenzene, the meta positions are less deactivated than the ortho and para positions, which bear a partial positive charge due to resonance.[1][6] This leads to the nitro group being a strong meta-director.[3][7][8]

Mechanistic Insights: The Wheland Intermediate

The mechanism of electrophilic aromatic substitution proceeds through a two-step process involving a carbocation intermediate known as the Wheland intermediate or arenium ion.[9][10] The stability of this intermediate is a critical factor in determining both the reaction rate and the regiochemical outcome.

-

Formation of the Electrophile: The reaction is initiated by the generation of a strong electrophile. For instance, in nitration, the nitronium ion (NO₂⁺) is formed from the reaction of concentrated nitric and sulfuric acids.[11][12][13][14]

-

Nucleophilic Attack and Formation of the Wheland Intermediate: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile.[9] This is the slow, rate-determining step as it disrupts the aromaticity of the ring.[9]

-

Deprotonation and Restoration of Aromaticity: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system. This is a fast step.[9]

The directing effect of the nitro group can be rationalized by examining the resonance structures of the Wheland intermediates formed upon attack at the ortho, para, and meta positions.

Visualization of Mechanistic Principles

The following diagram illustrates the resonance structures of the Wheland intermediate for ortho, para, and meta attack on nitrobenzene.

Caption: Wheland intermediates for EAS on nitrobenzene.

For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group. This is a highly destabilized arrangement, making the formation of these intermediates energetically unfavorable. In contrast, for meta attack, the positive charge is never located on the carbon bearing the nitro group, resulting in a relatively more stable intermediate. Consequently, the activation energy for meta substitution is lower, and this product is formed preferentially.[6]

Key Electrophilic Aromatic Substitution Reactions of Nitrobenzene Derivatives

Despite the deactivating nature of the nitro group, several important EAS reactions can be carried out on nitrobenzene, typically under forcing conditions.

Nitration

The introduction of a second nitro group onto the nitrobenzene ring requires more stringent conditions than the nitration of benzene. The reaction is typically carried out at a higher temperature with a mixture of concentrated nitric acid and sulfuric acid.[15] The primary product is 1,3-dinitrobenzene.[7][8][15]

Isomer Distribution in the Nitration of Nitrobenzene:

| Isomer | Percentage |

| ortho | ~6% |

| meta | ~93% |

| para | ~1% |

Data sourced from typical experimental outcomes.[9]

-

Reagent Preparation: Carefully prepare a nitrating mixture by slowly adding 30 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid in a flask, while cooling in an ice bath.

-

Reaction Setup: In a separate round-bottomed flask equipped with a reflux condenser and a dropping funnel, place 15 mL (18 g) of nitrobenzene.

-

Addition of Nitrating Mixture: Slowly add the nitrating mixture to the nitrobenzene dropwise, ensuring the temperature of the reaction mixture does not exceed 100°C.

-

Heating: After the addition is complete, heat the mixture on a water bath at 100°C for one hour.

-

Work-up: Allow the mixture to cool and then pour it slowly into a beaker containing approximately 400 mL of ice-cold water.

-

Isolation and Purification: The solid 1,3-dinitrobenzene that precipitates is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus, and then recrystallized from ethanol.

Halogenation

Halogenation of nitrobenzene also requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), and typically proceeds at a slower rate than the halogenation of benzene. The major product is the meta-substituted halonitrobenzene.

For example, the chlorination of nitrobenzene yields primarily 3-chloronitrobenzene.[16]

Isomer Distribution in the Chlorination of Nitrobenzene: [16]

| Isomer | Percentage |

| ortho-chloronitrobenzene | ~10% |

| meta-chloronitrobenzene | ~86% |

| para-chloronitrobenzene | ~4% |

Sulfonation

Sulfonation of nitrobenzene is achieved by heating it with fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide, SO₃).[5][13] The electrophile in this reaction is SO₃. The reaction yields 3-nitrobenzenesulfonic acid. Recent advancements have demonstrated efficient sulfonation using liquid SO₃ in a microreactor, achieving high yields in a short residence time.[17]

Caption: General workflow for the sulfonation of nitrobenzene.

Friedel-Crafts Reactions: A Case of Extreme Deactivation

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with nitrobenzene as a substrate.[18][19][20] The strong deactivation of the ring by the nitro group prevents the nucleophilic attack on the carbocation or acylium ion electrophile.[18][19][20] In fact, nitrobenzene is often used as a solvent for Friedel-Crafts reactions on other, more reactive aromatic compounds.[18][20]

The Role of Multiple Substituents

When a nitrobenzene derivative already contains other substituents, the regiochemical outcome of a subsequent EAS reaction is determined by the combined directing effects of all groups present.

-

Activating vs. Deactivating Groups: If an activating group and a deactivating group are present, the activating group generally controls the position of substitution.[2]

-

Competing Deactivating Groups: In cases like 1,3-dibromo-5-nitrobenzene, the cumulative electron-withdrawing effects further deactivate the ring.[21] The directing effects of all substituents must be considered to predict the site of electrophilic attack.

Conclusion and Future Perspectives

The electrophilic aromatic substitution of nitrobenzene derivatives is a cornerstone of synthetic organic chemistry, providing access to a wide array of functionalized aromatic compounds that are valuable intermediates in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of the deactivating and meta-directing influence of the nitro group is paramount for designing successful synthetic strategies. While the inherent low reactivity of these substrates presents challenges, the development of more potent catalyst systems and innovative reaction conditions, such as those employed in microreactor technology, continues to expand the synthetic utility of these important reactions.

References

-

Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. Retrieved from [Link]

-

Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, May 3). Nitrobenzene - Aromatic Substitution Reactions. Retrieved from [Link]

-

Quora. (2022, September 5). Why does nitrobenzene undergo an electrophilic aromatic substitution reaction at meta position? Retrieved from [Link]

-

Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

-

SD Chemistry. (2021, January 25). ONC-12/Electrophilic Substitution Reactions of Nitrobenzene/Organic Nitrogen Compounds/TN 12th Std [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

-

Dr. KP. (2017, May 2). Directing Effect of the Nitro Group in EAS [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Retrieved from [Link]

-

Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). The first Friedel-Crafts reaction of nitrobenzene. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of m-Dinitrobenzene from Nitrobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

-

Chen, Y., Su, Y., Jiao, F., & Chen, G. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. RSC Advances, 2(14), 5637-5644. [Link]

-

vibzzlab. (2020, September 20). 1,3 Dinitrobenzene (Metadinitrobenzene) Synthesis [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 14.1: Overview. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, December 22). Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured?. Retrieved from [Link]

-

Chemguide. (n.d.). nitration of benzene and methylbenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 7.4: Activation and Deactivation. Retrieved from [Link]

-

Reddit. (2020, May 15). Benzene Nitration and Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Vedantu. (n.d.). In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. Retrieved from [Link]

-

Quora. (2017, May 7). The nitration of nitrobenzene gives m-dinitrobenzene, while the nitration of phenol gives ortho and para isomers of nitrophenol. Why?. Retrieved from [Link]

-

SGKmistry. (2020, November 8). Preparation of m-dinitrobenzene from nitrobenzene- PART I #experiment #BSc #BCU #SGKmistry [Video]. YouTube. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. quora.com [quora.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]

- 12. youtube.com [youtube.com]

- 13. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. echemi.com [echemi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Introduction: Navigating Steric and Electronic Challenges in Biaryl Synthesis

An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-(Benzyloxy)-1-bromo-3-nitrobenzene: Protocols and Mechanistic Insights

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds under generally mild conditions.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, offers broad functional group tolerance and utilizes reagents that are often less toxic and more stable than those in other cross-coupling methods.[2][3][4]

This guide focuses on a particularly instructive substrate: This compound . This molecule is a valuable building block in medicinal chemistry and materials science, but its structure presents a classic synthetic challenge.[4] The aryl bromide is activated toward the crucial oxidative addition step by the potent electron-withdrawing nitro group at the meta-position.[4] However, the bulky ortho-benzyloxy group introduces significant steric hindrance, which can impede the approach of the palladium catalyst and complicate subsequent steps in the catalytic cycle.[5][6][7][8]

Successfully coupling this substrate requires a nuanced understanding of the reaction mechanism and careful optimization of catalysts, ligands, and conditions. This application note provides senior researchers and drug development professionals with a detailed protocol, mechanistic explanations, and troubleshooting advice to effectively utilize this compound in the synthesis of complex biaryl compounds.

The Catalytic Cycle: A Mechanistic Blueprint

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9] Understanding each step is critical for rational optimization.

-

Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step of the entire process and results in a square planar Pd(II) complex.[10] The reactivity of the halide is crucial, following the general trend of I > OTf > Br >> Cl.[11]

-

Transmetalation : This step involves the transfer of the organic moiety from the boron atom to the palladium center. For this to occur, the organoboron compound, typically a boronic acid, must be activated by a base.[3][12] The base converts the neutral boronic acid into a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily exchanges its organic group with the halide on the Pd(II) complex.[13]

-

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the Pd(II) center. This forms the new carbon-carbon bond of the biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3][10]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Equipment

-

Reagents :

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-Dioxane (8 mL)

-

Deionized Water (2 mL)

-

-

Equipment :

-

10-25 mL Schlenk flask or round-bottom flask

-

Magnetic stir bar and stirrer/hotplate

-

Reflux condenser

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Step-by-Step Procedure

-

Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).

-

Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst which is formed in situ.

-

Solvent Addition : Prepare a 4:1 mixture of dioxane and water. Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Using a syringe, add the degassed solvent (10 mL total) to the reaction flask.

-

Heating and Reaction : Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification : Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Data Presentation: Optimizing for Success

The choice of catalyst, ligand, base, and solvent is paramount for achieving high yields, especially with sterically demanding substrates. The following table illustrates representative conditions for the coupling of this compound with various arylboronic acids.

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95[4] |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | ~92 |

| 2-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (4.5) | K₃PO₄ (2) | Toluene | 110 | 16 | ~88 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 8 | ~90 |

Causality Behind Experimental Choices

-

Catalyst & Ligand System : For simple, unhindered partners, a standard catalyst like Pd(PPh₃)₄ may suffice.[14] However, for the sterically encumbered 2-(benzyloxy) group and especially when coupling with ortho-substituted boronic acids, a more robust system is required. Combinations of a palladium precursor (Pd(OAc)₂ or Pd₂(dba)₃) with bulky, electron-rich phosphine ligands like SPhos or XPhos are highly effective.[6] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in oxidative addition, and their steric bulk facilitates the final reductive elimination step.[5][8]

-

Base : The choice of base influences the rate of transmetalation.[3] K₃PO₄ is a moderately strong base that is highly effective in many cases. Cs₂CO₃ is a stronger base that can accelerate reactions but may not be compatible with base-sensitive functional groups. K₂CO₃ is a milder and economical choice.[4] The presence of water is often beneficial, as it helps to dissolve the inorganic base and facilitates the formation of the active borate species.[13]

-

Solvent : Aprotic polar solvents like 1,4-dioxane, toluene, and DMF are commonly used due to their ability to dissolve the organic reagents and their high boiling points, which allow for elevated reaction temperatures.

Troubleshooting and Common Side Reactions

Even with an optimized protocol, challenges can arise. A systematic approach to troubleshooting is key.

-

Issue: Low or No Conversion

-

Cause : Inactive catalyst due to oxygen exposure.

-

Solution : Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.

-

Cause : Inappropriate ligand for the substrate.

-

Solution : For this sterically hindered substrate, switch to a bulkier, more electron-rich ligand like SPhos, XPhos, or an N-heterocyclic carbene (NHC)-based system.

-

-

Issue: Significant Side Product Formation

-

Dehalogenation : The aryl bromide is reduced to 2-(benzyloxy)-1-nitrobenzene. This can occur if a hydride source is present, sometimes originating from the solvent (like an alcohol) or certain bases.[9]

-

Homocoupling : Formation of biphenyl from the boronic acid. This is often promoted by oxygen and can be suppressed by maintaining a rigorous inert atmosphere.

-

Protodeboronation : The C-B bond of the boronic acid is cleaved by a proton source before transmetalation can occur. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for this side reaction.

-

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of sterically complex, nitro-substituted biaryls, which are valuable precursors in pharmaceutical and materials development.[15][16] Success hinges on mitigating the steric hindrance of the ortho-benzyloxy group by employing advanced catalyst systems featuring bulky, electron-rich ligands. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably and efficiently perform this challenging yet rewarding coupling reaction.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. [Link]

-

Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

-

ACS Publications. (2012, August 3). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

-

MDPI. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

Royal Society of Chemistry. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

-

PubMed Central. (2022, August 5). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. [Link]

-

ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]

-

PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

-

Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

-

Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]

-

Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

-

ResearchGate. (2025, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Use of 2-(Benzyloxy)-1-bromo-3-nitrobenzene in the Synthesis of Complex Organic Scaffolds

Abstract

This guide provides an in-depth exploration of 2-(Benzyloxy)-1-bromo-3-nitrobenzene, a highly versatile and strategically important building block in modern organic synthesis. We will dissect the molecule's inherent reactivity, which stems from its unique trifunctional nature: a palladium-friendly aryl bromide, an electron-withdrawing nitro group that serves as a precursor to a key amine functionality, and a stable benzyloxy protecting group. This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering researchers, medicinal chemists, and drug development professionals the foundational knowledge to leverage this reagent for the construction of complex heterocyclic cores, such as carbazoles and dibenzofurans, which are prevalent in pharmaceuticals and advanced materials.

Introduction: A Trifunctional Linchpin for Complex Synthesis

This compound (CAS: 688363-79-3) is more than a simple aryl halide.[1][2] Its true synthetic power lies in the orthogonal reactivity of its three key functional groups. The C-Br bond is the primary site for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. The nitro group powerfully activates the aryl ring towards nucleophilic attack and, more importantly, can be readily reduced to an aniline, setting the stage for intramolecular cyclization reactions. Finally, the benzyloxy group serves as a robust protecting group for a phenol, which can be unveiled in the later stages of a synthesis to reveal a new point for diversification. This combination allows for the deliberate and sequential construction of intricate molecular architectures.

Physicochemical Properties & Safe Handling

Proper handling and storage are paramount for ensuring the integrity and reactivity of the reagent.

| Property | Value | Source |

| CAS Number | 688363-79-3 | [1][3] |

| Molecular Formula | C₁₃H₁₀BrNO₃ | [1][3] |

| Molecular Weight | 308.13 g/mol | [1] |

| Predicted Boiling Point | 411.2±30.0 °C | [1] |

| Predicted Density | 1.524±0.06 g/cm³ | [1] |

| Storage | Sealed in dry, room temperature | [3] |

Safety & Handling:

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Core Application I: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is the workhorse of this reagent, providing a reliable handle for palladium-catalyzed transformations. The electron-withdrawing nitro group ortho to the bromide enhances its reactivity towards the initial oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions compared to less activated aryl bromides.[4]

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C(sp²)-C(sp²) bonds.[5][6][7] With this compound, it provides a direct route to 2-nitro-2'-substituted biphenyl ethers, the foundational precursors for various heterocyclic systems.

Causality of Component Selection:

-

Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a reliable, pre-formed catalyst, while combinations like Pd(OAc)₂ with a phosphine ligand generate the active Pd(0) species in situ.[4][8]

-

Base: The base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.[6]

-

Solvent: A biphasic solvent system like Toluene/H₂O or Dioxane/H₂O is commonly used to dissolve both the organic substrates and the inorganic base.[4]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 0.03 equiv).[4]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as Toluene (8 mL) and Water (2 mL).[4]

-

Reaction: Heat the mixture to 100 °C and stir vigorously for 8-16 hours, monitoring by TLC or LC-MS.[4]

-

Workup: After cooling to room temperature, add water (20 mL) and extract the product with an organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[9][10][11] This reaction allows for the direct coupling of this compound with a wide range of primary and secondary amines.

Causality of Component Selection:

-